molecular formula C5H10BF3KNS B1463049 Potassium 4-trifluoroboratomethylthiomorpholine CAS No. 1150654-80-0

Potassium 4-trifluoroboratomethylthiomorpholine

Cat. No. B1463049
M. Wt: 223.11 g/mol
InChI Key: KCUIXVZONFYNMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium 4-trifluoroboratomethylthiomorpholine (K4TFBMT) is a chemical compound with a variety of applications in scientific research. It is a stable, water-soluble, and non-toxic compound that has been used in a variety of research settings. The compound has been used to study the effects of different compounds on cell viability, the mechanism of action of drugs, and the biochemical and physiological effects of drugs. K4TFBMT is also used in laboratory experiments to measure the activity of enzymes and other proteins, as well as to study the structure and function of proteins.

Scientific Research Applications

Polymer-Coated Potassium Fertilizers in Agriculture

Research by Yang et al. (2017) explored the use of polymer-coated potassium chloride (PCPC) as a potassium fertilizer in cotton cultivation. This study highlighted the benefits of PCPC in improving cotton yield, quality, and potassium use efficiency under saline conditions, suggesting potential agricultural applications for potassium-based compounds in enhancing crop productivity and soil health (Yang et al., 2017).

Potassium in Plant Physiology and Crop Nutrition

Römheld and Kirkby (2010) reviewed the role of potassium in agriculture, emphasizing the need for continued research into potassium's effects on soil health, plant physiology, and crop nutrition. The review discusses potassium's fundamental roles in plant stress resistance, signaling, and overall crop quality, pointing towards the broad relevance of potassium compounds in agricultural sciences (Römheld & Kirkby, 2010).

Potassium Trifluoroborate in Organic Synthesis

Presset et al. (2013) demonstrated the use of potassium vinyltrifluoroborate in Rh(III)-catalyzed annulations, producing 4-trifluoroboratotetrahydroisoquinolones under mild conditions. This work illustrates the utility of potassium trifluoroborate derivatives in facilitating organic synthesis, offering a pathway to generate novel boron-containing building blocks for further chemical elaboration (Presset et al., 2013).

Development of Potassium Alkynyltrifluoroborates in Cross-Coupling Reactions

Molander et al. (2002) discussed the use of potassium alkynyltrifluoroborates in palladium-catalyzed cross-coupling reactions with aryl halides or triflates. The study highlights the stability and reactivity of these compounds, suggesting their potential application in combinatorial chemistry and as intermediates in organic synthesis (Molander et al., 2002).

properties

IUPAC Name

potassium;trifluoro(thiomorpholin-4-ylmethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BF3NS.K/c7-6(8,9)5-10-1-3-11-4-2-10;/h1-5H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUIXVZONFYNMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CN1CCSCC1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BF3KNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670581
Record name Potassium trifluoro[(thiomorpholin-4-yl)methyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 4-trifluoroboratomethylthiomorpholine

CAS RN

1150654-80-0
Record name Potassium trifluoro[(thiomorpholin-4-yl)methyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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